Colistin

Descripción

Propiedades

Key on ui mechanism of action |

Colistin is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistin is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes. POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/ PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/ Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. |

|---|---|

Número CAS |

1066-17-7 |

Fórmula molecular |

C52H98N16O13 |

Peso molecular |

1155.4 g/mol |

Nombre IUPAC |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide |

InChI |

InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+/m1/s1 |

Clave InChI |

YKQOSKADJPQZHB-QNPLFGSASA-N |

SMILES isomérico |

CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)C(NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O |

SMILES canónico |

CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O |

melting_point |

200-220 °C 200 - 220 °C |

Otros números CAS |

1066-17-7 1264-72-8 |

Descripción física |

Solid |

Vida útil |

DRY POWDER IS STABLE INDEFINITELY. /COLESTIN SULFATE/ SHOULD BE PROTECTED FROM LIGHT. /COLISTIN SULFATE/ RECONSTITUTED ORAL SUSPENSIONS CONTAINING COLISTIN SULFATE ARE STABLE 2 WK IF STORED BETWEEN 2-15 °C. /COLISTIN SULFATE/ |

Solubilidad |

WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ 2.38e-01 g/L |

Sinónimos |

Colimycin Colisticin Colistin Colistin Sulfate Coly-Mycin Polymyxin E Sulfate, Colistin Totazina |

Origen del producto |

United States |

Foundational & Exploratory

Colistin: A Historical and Technical Guide to a Last-Resort Antibiotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, also known as polymyxin E, is a polypeptide antibiotic that has experienced a remarkable journey from its discovery in the mid-20th century to its current role as a critical last-resort treatment for multidrug-resistant Gram-negative infections.[1][2] Initially hailed as a "miraculous molecule" for its potent bactericidal activity, its use declined due to concerns over nephrotoxicity and neurotoxicity.[3][4] However, the rise of extensively drug-resistant (XDR) pathogens has necessitated its revival in clinical practice.[1] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of resistance to this compound, with a focus on the experimental methodologies that have defined our understanding of this crucial antibiotic.

Discovery and Early History

This compound was first discovered in 1947 in Japan by Koyama from a strain of Bacillus polymyxa var. colistinus, later reclassified as Paenibacillus polymyxa.[1][3][5] The initial discovery was published in the Journal of Antibiotics in 1950. It was introduced into clinical practice in the 1950s, with a less toxic prodrug, colistimethate sodium (CMS), becoming available for injection in 1959.[5]

Original Isolation and Purification

Experimental Protocol: Conceptual Early Isolation and Purification of this compound

-

Fermentation: Bacillus polymyxa var. colistinus would be cultured in a suitable liquid fermentation medium to allow for the production of this compound.

-

Cell Removal: The bacterial cells would be separated from the fermentation broth by centrifugation or filtration.

-

Initial Precipitation: The crude this compound in the supernatant would be precipitated using a salt, such as ammonium sulfate, or by adjusting the pH.

-

Solvent Extraction: The precipitate would be redissolved and subjected to a series of solvent extractions to remove impurities.

-

Acid Precipitation: Early methods for polymyxin purification often involved precipitation with organic acids.

-

Decolorization: A step involving treatment with a decolorizing agent, such as activated charcoal or potassium permanganate, would be used to remove pigments.

-

Drying: The purified this compound salt would be dried to a powder.

It is important to note that this is a generalized protocol, and the specific reagents and conditions used by Koyama and his team may have varied.

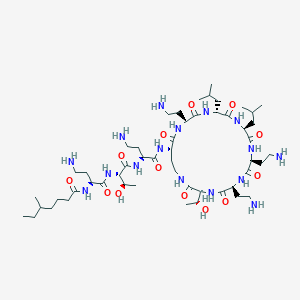

Chemical Structure

This compound is a complex mixture of closely related polypeptides, with this compound A (polymyxin E1) and this compound B (polymyxin E2) being the major components. These molecules consist of a cyclic heptapeptide ring and a linear tripeptide side chain acylated at the N-terminus by a fatty acid. The primary difference between this compound A and B lies in the fatty acid moiety: 6-methyloctanoic acid in this compound A and 6-methylheptanoic acid in this compound B. The multiple positively charged diaminobutyric acid (Dab) residues confer a polycationic nature to the molecule, which is crucial for its mechanism of action.[1]

Early Clinical Use and Toxicity

This compound was initially used to treat infections caused by Gram-negative bacteria, including those caused by Pseudomonas aeruginosa, Salmonella, and Shigella.[6] However, its use was curtailed in the 1970s and 1980s due to reports of significant nephrotoxicity and neurotoxicity.[5][7]

Quantitative Data from Early Clinical Evaluations

Detailed quantitative data from the earliest clinical trials in the 1950s and 1960s are scarce in the readily available literature. However, retrospective analyses of later periods provide some insight into its efficacy and toxicity.

| Parameter | Finding | Citation |

| Clinical Response | A meta-analysis of 9 studies showed no significant difference in clinical response between this compound and other antibiotics for pulmonary infections caused by P. aeruginosa or A. baumannii. | [6] |

| Mortality | The same meta-analysis found no significant difference in hospital mortality between this compound and control groups. | [6] |

| Nephrotoxicity | The incidence of nephrotoxicity is a major concern. One study reported that 45% of critically ill patients treated with colistimethate sodium met the RIFLE criteria for nephrotoxicity. | [7] |

| Neurotoxicity | Neurotoxicity is considered a less frequent adverse effect compared to nephrotoxicity. | [7] |

Mechanism of Action

The primary target of this compound is the outer membrane of Gram-negative bacteria. The polycationic nature of the this compound molecule allows it to interact with the anionic lipopolysaccharide (LPS) in the outer membrane.[1] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1] This initial disruption is followed by the insertion of the hydrophobic fatty acid tail of this compound into the membrane, which further destabilizes the membrane and leads to leakage of intracellular contents and ultimately, cell death.[1]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Antimicrobial Susceptibility Testing: A Historical Perspective

The assessment of bacterial susceptibility to this compound has evolved over time. In the early days, methods were not as standardized as they are today.

Early Experimental Protocol: Broth Dilution Method (Conceptual)

The broth dilution method was a foundational technique for determining the minimum inhibitory concentration (MIC) of an antibiotic.

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound would be prepared in a liquid growth medium (e.g., nutrient broth) in test tubes.

-

Inoculation: Each tube would be inoculated with a standardized suspension of the test bacterium.

-

Incubation: The tubes would be incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

-

Observation: The MIC would be determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Today, broth microdilution is the recommended standard method for this compound susceptibility testing, as other methods like disk diffusion are unreliable due to the poor diffusion of the large this compound molecule in agar.[8]

The Emergence of this compound Resistance

The renewed and widespread use of this compound has inevitably led to the emergence of resistance. Initially, resistance was primarily attributed to chromosomal mutations affecting the two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ, which lead to modifications of the lipid A portion of LPS. These modifications reduce the net negative charge of the LPS, thereby decreasing its affinity for the positively charged this compound.

A significant turning point in this compound resistance was the discovery of the plasmid-mediated mcr-1 gene in 2015. This gene encodes a phosphoethanolamine transferase that modifies lipid A, conferring transferable this compound resistance. The discovery of mcr-1 and subsequent variants has raised significant public health concerns due to the potential for rapid dissemination of this compound resistance among Gram-negative pathogens.

Figure 2: Mechanisms of this compound resistance.

Conclusion

This compound stands as a testament to the dynamic nature of antimicrobial therapy. Its journey from a promising discovery to a drug of last resort highlights the ongoing battle against antibiotic resistance. For researchers and drug development professionals, the story of this compound underscores the importance of understanding the historical context of antibiotics, their mechanisms of action, and the molecular basis of resistance. As we face a future with a diminishing pipeline of new antibiotics, the careful stewardship and continued study of older drugs like this compound will be paramount in preserving their efficacy for future generations.

References

- 1. This compound and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The History of this compound Resistance Mechanisms in Bacteria: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Lights and Shadows of an Older Antibiotic [mdpi.com]

- 4. Resurgence of this compound: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Clinical efficacy and safety of this compound treatment in patients with pulmonary infection caused by Pseudomonas aeruginosa or Acinetobacter baumannii: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal and neurological side effects of this compound in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Best Practice for this compound Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Colistin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of colistin, a critical last-resort antibiotic for treating multidrug-resistant Gram-negative infections. It includes summaries of key experimental protocols and visual representations of molecular interactions and laboratory workflows.

Chemical Structure of this compound

This compound, also known as polymyxin E, is a multicomponent polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa subsp. colistinus.[1] Its structure is characterized by a cyclic heptapeptide ring and a linear tripeptide side chain that is acylated at the N-terminus by a fatty acid.[2][3] This amphipathic nature, possessing both hydrophilic and hydrophobic regions, is crucial for its antibacterial activity.[4]

The two major components of commercially available this compound are this compound A (polymyxin E1) and this compound B (polymyxin E2). They differ only in the fatty acid acyl group attached to the N-terminus of the tripeptide side chain.[1][5]

-

This compound A contains a 6-methyl-octanoic acid tail.[1][5]

-

This compound B contains a 6-methyl-heptanoic acid tail.[1][5][6]

There are two forms of this compound available for clinical use: this compound sulfate and colistimethate sodium (CMS).[7][8][9]

-

This compound Sulfate : This is the active, cationic form of the antibiotic.[9] It is used for topical and oral administration but is considered more toxic for parenteral use.[4]

-

Colistimethate Sodium (CMS) : This is an inactive, anionic prodrug of this compound, created by reacting this compound with formaldehyde and sodium bisulfite.[4][8][10] This reaction adds sulfomethyl groups to the primary amine groups of this compound.[8][10] CMS is less toxic and is the form used for parenteral (intravenous or intramuscular) and inhaled administration.[8][9][10] In vivo, CMS undergoes hydrolysis to release the active this compound and a mixture of partially sulfomethylated derivatives.[4][8][10]

Physicochemical Properties

The properties of this compound and its salt forms are summarized below. The data represents a mixture of this compound A and B unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | ||

| This compound A | C53H100N16O13 | [11] |

| This compound B | C52H98N16O13 | [6][11] |

| This compound Sulfate | 2(C52H98N16O13)·5(H2SO4) | [12] |

| Molecular Weight | ||

| This compound A | 1169.47 g/mol | |

| This compound B | 1155.4 g/mol | [11] |

| This compound Sulfate | 2801.27 g/mol | [12] |

| Appearance | White or almost white, hygroscopic powder | [12] |

| Melting Point | 200-220 °C | [12][13] |

| Solubility | Soluble in water (H2O: soluble 50mg/mL) | [12] |

| pKa (Strongest Basic) | 10.23 | [14] |

| pKa (Strongest Acidic) | 11.57 | [14] |

Mechanism of Action: Disruption of the Bacterial Membrane

This compound exerts a rapid bactericidal effect on Gram-negative bacteria through a primary mechanism involving the disruption of the cell membrane.[7] The process is initiated by an electrostatic interaction between the polycationic this compound molecule and the anionic lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][8][15][16]

The key steps are:

-

Binding to LPS : The positively charged α,γ-diaminobutyric acid (Dab) residues of this compound bind to the negatively charged phosphate groups of Lipid A, a core component of LPS.[15][16][17]

-

Cation Displacement : This interaction competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[1][8][15][17]

-

Outer Membrane Permeabilization : The displacement of these cations destabilizes and disrupts the integrity of the outer membrane, creating transient "cracks" or pores.[1][15] This allows this compound to penetrate the outer membrane.[1][18]

-

Inner Membrane Disruption : After crossing the outer membrane, the hydrophobic fatty acid tail of this compound interacts with the phospholipid bilayer of the inner (cytoplasmic) membrane in a detergent-like manner.[8][13] This insertion disrupts the inner membrane's structure, leading to increased permeability.[18]

-

Cell Death : The loss of inner membrane integrity causes leakage of essential intracellular contents, such as ions and metabolites, ultimately resulting in bacterial cell death.[1][8][15]

Additionally, this compound can bind to and neutralize the lipid A component of LPS, which is a potent endotoxin, thereby exhibiting anti-endotoxin activity.[9][15]

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution (BMD) method is the recommended gold standard for determining the MIC of this compound.[19][20] Due to the polycationic nature of this compound, it can adhere to the polystyrene surface of standard microtiter plates, leading to falsely elevated MIC values.[20] The inclusion of a surfactant like polysorbate 80 is sometimes used to mitigate this issue.[20][21]

Detailed Methodology:

-

Preparation of this compound Stock Solution : Prepare a stock solution of this compound sulfate in sterile deionized water according to manufacturer recommendations.

-

Preparation of Microtiter Plates :

-

Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[19]

-

Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve the desired final concentration range (e.g., 0.12 to 128 µg/mL).[8][21]

-

Include a growth control well (broth only) and a sterility control well.

-

-

Inoculum Preparation :

-

From a fresh (18-24 hour) culture on non-selective agar, select 3-5 colonies.[21]

-

Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20]

-

-

Inoculation and Incubation :

-

Inoculate the prepared wells with the bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.[19]

-

-

Reading Results :

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

-

The growth control well should show turbidity, and the sterility control should be clear. Quality control should be performed using reference strains like E. coli ATCC 25922 and this compound-resistant E. coli NCTC 13846.[19]

-

References

- 1. This compound and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound B | C52H98N16O13 | CID 25138298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Resurgence of this compound: A Review of Resistance, Toxicity, Pharmacodynamics, and Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C52H98N16O13 | CID 5311054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas 1264-72-8,this compound sulfate | lookchem [lookchem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. mdpi.com [mdpi.com]

- 16. Molecular mechanisms related to this compound resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mjima.org [mjima.org]

- 20. academic.oup.com [academic.oup.com]

- 21. This compound MIC Variability by Method for Contemporary Clinical Isolates of Multidrug-Resistant Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Colistin on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a polycationic peptide antibiotic of the polymyxin class, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity is primarily directed at the bacterial cell envelope, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action on bacterial membranes. It details the initial electrostatic interactions with lipopolysaccharide (LPS), the subsequent displacement of divalent cations, and the consequent disruption of both the outer and inner membranes. Recent research has further elucidated that LPS in the inner membrane is also a key target for this compound's lethal action. This document synthesizes quantitative data on this compound's binding affinity and efficacy, provides detailed experimental protocols for studying its mechanism, and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action

The bactericidal effect of this compound is a multi-step process initiated by its interaction with the outer membrane of Gram-negative bacteria. The primary target is the lipid A component of lipopolysaccharide (LPS), a major constituent of the outer leaflet of the outer membrane.[1][2][3]

Electrostatic Interaction and Divalent Cation Displacement

This compound is a polycationic molecule at physiological pH, carrying a net positive charge. This allows for a strong electrostatic interaction with the negatively charged phosphate groups of lipid A.[3][4] This initial binding is a critical step that displaces divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for stabilizing the LPS layer by bridging adjacent LPS molecules.[3][4] The displacement of these cations weakens the structural integrity of the outer membrane.

Outer Membrane Destabilization and Permeabilization

Following the initial electrostatic interaction and cation displacement, the hydrophobic tail of the this compound molecule inserts into the hydrophobic core of the outer membrane. This "self-promoted uptake" further destabilizes the membrane, leading to increased permeability.[5] This disruption allows for the passage of this compound across the outer membrane and into the periplasmic space. The permeabilization of the outer membrane also renders the bacterium more susceptible to other antibiotics that would otherwise be excluded.

Inner Membrane Disruption and Cell Lysis

Once in the periplasm, this compound targets the inner cytoplasmic membrane. Recent studies have revealed that, similar to the outer membrane, this compound's bactericidal activity against the inner membrane is also dependent on the presence of LPS.[1][2][6] this compound interacts with LPS molecules that are in transit to the outer membrane, leading to the disruption of the inner membrane's integrity. This disruption causes a loss of the proton motive force, dissipation of the membrane potential, and leakage of essential cytoplasmic contents, ultimately resulting in bacterial cell death and lysis.[7]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Binding Affinity of Polymyxins to Lipopolysaccharide (LPS)

| Polymyxin | Bacterial Species | LPS Type | Method | Dissociation Constant (K_d) | Reference |

| This compound | Klebsiella pneumoniae | Wild-type | ITC | 2.5 µM | [8] |

| This compound | Klebsiella pneumoniae | ΔlpxM mutant | ITC | 1.8 µM | [8] |

| Polymyxin B | Escherichia coli | N/A | SPR | > this compound | [9] |

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Pseudomonas aeruginosa | 131 | 0.25 - 512 | 2 | 32 | [10] |

| Pseudomonas aeruginosa | 100 | ≤0.75 - >2.0 | N/A | N/A | [11] |

| Pseudomonas aeruginosa | 52 | N/A | 1.0 | 3.0 | [12] |

| Acinetobacter baumannii | 194 | ≤0.125 - >16 | 1 | 2 | [13] |

| Acinetobacter baumannii | 61 | N/A | N/A | N/A | [14] |

| Acinetobacter baumannii | 18 | ≤0.125 - ≥128 | N/A | N/A | [15] |

| Klebsiella pneumoniae | 150 | 0.125 - 16 | N/A | N/A | [16] |

| Klebsiella pneumoniae | 141 | ≤0.25 - >16.0 | 1 | 16 | [17] |

| Klebsiella pneumoniae | 48 | ≤1 - 2 | N/A | N/A | [18] |

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. N/A indicates data not available in the cited source.

Table 3: Effect of this compound on Bacterial Membrane Potential

| Bacterial Species | This compound Concentration | Method | Observed Effect | Reference |

| Pseudomonas aeruginosa | 2 µg/mL and 10 µg/mL | diSC₃(5) fluorescence | No detectable depolarization | [7] |

| Escherichia coli | N/A | Molecular Dynamics | Insertion of acyl tail into membrane core |

diSC₃(5) is a membrane potential-sensitive fluorescent dye.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Outer Membrane Permeability Assay (N-phenyl-1-naphthylamine Uptake)

This assay measures the permeabilization of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN exhibits weak fluorescence in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

This compound solution of desired concentrations

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

-

Resuspend the bacterial pellet in HEPES buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5.

-

In the microplate, add 50 µL of the bacterial suspension to each well.

-

Add 50 µL of the this compound solution (at 2x the final desired concentration) to the appropriate wells. Include a control with buffer only.

-

Add NPN to a final concentration of 10 µM to all wells.

-

Immediately measure the fluorescence intensity over time at 37°C.

Inner Membrane Permeability Assay (Propidium Iodide Staining)

This assay assesses the integrity of the bacterial inner membrane using the fluorescent dye propidium iodide (PI). PI is a DNA intercalating agent that cannot cross the intact inner membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

This compound solution of desired concentrations

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or flow cytometer

Procedure:

-

Harvest and wash bacterial cells as described for the NPN assay.

-

Resuspend the cells in the chosen buffer.

-

In the microplate, add the bacterial suspension and this compound solutions as in the NPN assay.

-

Add PI to a final concentration of 2.5 µM to all wells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity.

Lipopolysaccharide (LPS) Binding Assay (Dansyl-Polymyxin B Displacement)

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled polymyxin B (dansyl-polymyxin B) from LPS. The fluorescence of dansyl-polymyxin B is quenched in an aqueous environment but increases significantly upon binding to LPS. The addition of unlabeled this compound will compete for the same binding sites on LPS, causing the displacement of dansyl-polymyxin B and a subsequent decrease in fluorescence.

Materials:

-

Purified LPS from the bacterium of interest

-

Dansyl-polymyxin B

-

This compound solutions of varying concentrations

-

HEPES buffer (5 mM, pH 7.2)

-

Fluorometer

Procedure:

-

Prepare a solution of LPS in HEPES buffer.

-

Add a fixed concentration of dansyl-polymyxin B to the LPS solution and allow it to equilibrate.

-

Measure the initial fluorescence (Excitation: ~340 nm, Emission: ~485 nm).

-

Titrate the mixture with increasing concentrations of this compound.

-

Measure the fluorescence after each addition of this compound, allowing for equilibration.

-

The decrease in fluorescence is proportional to the amount of dansyl-polymyxin B displaced by this compound, from which the binding affinity (K_d) can be calculated.

Visualizing the Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound's mechanism of action and the workflows of the experimental assays described above.

References

- 1. This compound kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Membrane permeabilization of this compound toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]

- 5. biorxiv.org [biorxiv.org]

- 6. Synergistic Effect between this compound and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–activity relationships for the binding of polymyxins with human α-1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Trends of this compound MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of this compound Susceptibility in Carbapenem‐Resistant Acinetobacter baumannii Isolates Using Broth Microdilution, MICRONAUT‐MIC‐Strip, and VITEK MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Retained this compound susceptibility in clinical Acinetobacter baumannii isolates with multiple mutations in pmrCAB and lpxACD operons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of this compound susceptibility among Klebsiella pneumoniae isolates by broth microdilution and this compound agar test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Klebsiella pneumoniae and this compound Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]

- 18. Frontiers | Understanding the selectivity in silico of this compound and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids [frontiersin.org]

Colistin's Resurgence: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Abstract

With the rise of multidrug-resistant (MDR) Gram-negative bacteria, the polymyxin antibiotic colistin (also known as polymyxin E) has been redeployed as a last-resort therapeutic agent. This guide provides an in-depth analysis of this compound's spectrum of activity, mechanisms of action and resistance, and the standardized protocols for susceptibility testing. Quantitative data on its in-vitro activity are presented, alongside detailed experimental workflows and pathway diagrams to serve as a critical resource for professionals in microbiology and drug development.

Introduction

First discovered in 1947, this compound fell out of favor in the 1970s due to concerns about nephrotoxicity and neurotoxicity, especially as newer, less toxic agents became available. However, the escalating crisis of antimicrobial resistance, particularly the emergence of carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, has necessitated its reintroduction into clinical practice. This compound is now a critical last-line defense against infections caused by these formidable pathogens. Its efficacy is primarily directed against Gram-negative bacteria, owing to its unique mechanism of action targeting the bacterial outer membrane.

Mechanism of Action

This compound's bactericidal activity is rapid and concentration-dependent. It acts as a cationic detergent, disrupting the integrity of the Gram-negative outer membrane.

The process involves two key steps:

-

Electrostatic Attraction: As a polycationic peptide, this compound is electrostatically attracted to the anionic lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. It competitively displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.

-

Membrane Destabilization: This displacement disrupts the integrity of the outer membrane. The hydrophobic acyl tail of this compound then penetrates the hydrophobic core of the membrane, causing a detergent-like effect that leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.

Figure 1. Mechanism of action of this compound against Gram-negative bacteria.

Spectrum of Activity

This compound exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-negative bacilli.[1]

Typically Susceptible Organisms:

-

Acinetobacter baumannii

-

Pseudomonas aeruginosa

-

Klebsiella pneumoniae

-

Escherichia coli

-

Enterobacter spp.

-

Salmonella spp.

-

Shigella spp.

-

Haemophilus influenzae

Intrinsically Resistant Organisms: Gram-positive bacteria and most anaerobic bacteria are resistant due to the lack of an outer membrane or differences in their membrane structure. Several Gram-negative species are also intrinsically resistant, including:

-

Proteus spp.

-

Providencia spp.

-

Serratia spp.

-

Morganella morganii

-

Burkholderia cepacia complex

In-Vitro Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative pathogens and the interpretive criteria established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: this compound MIC₅₀ and MIC₉₀ Data for Key Gram-Negative Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| Acinetobacter baumannii | 1 | 3 | [2] |

| Pseudomonas aeruginosa | 0.5 | 0.5 | [2] |

| Klebsiella pneumoniae (this compound-Resistant) | 8 | >16 | [3] |

| Enterobacterales (this compound-Resistant) | 8 | 16 |[4] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values for resistant populations are included to show the typical MICs observed in non-susceptible isolates.

Table 2: CLSI and EUCAST Breakpoints for this compound (µg/mL) | Organism | CLSI 2024 | EUCAST v14.0 | | :--- | :--- | :--- | | | I | R | S | R | | Enterobacterales | ≤2 | ≥4 | ≤2 | >2 | | P. aeruginosa | ≤2 | ≥4 | ≤2 | >2 | | Acinetobacter spp. | ≤2 | ≥4 | ≤2 | >2 |

(S = Susceptible, I = Intermediate, R = Resistant)

Mechanisms of Resistance

This compound resistance can be intrinsic, as noted above, or acquired. Acquired resistance is a growing concern and primarily occurs through modifications of the LPS, this compound's target.

Chromosomal Resistance: The most common mechanism involves mutations in the two-component regulatory systems (TCS) PhoP/PhoQ and PmrA/PmrB .[5][6] Activation of these systems, often through mutations in the genes themselves or in negative regulators like mgrB, leads to the upregulation of operons responsible for modifying lipid A.[7] Specifically, the addition of positively charged molecules—phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N)—to the phosphate groups of lipid A reduces the net negative charge of the LPS.[6] This modification decreases the electrostatic affinity of the cationic this compound molecule for its target, resulting in resistance.

Plasmid-Mediated Resistance: A significant threat is the horizontal transfer of resistance via plasmids carrying mobile this compound resistance (mcr) genes . First identified in 2015, there are now at least 10 variants (mcr-1 to mcr-10). These genes encode phosphoethanolamine transferases that modify lipid A, conferring a low-level resistance phenotype (MICs typically 2–8 µg/mL).[1] The presence of mcr genes on mobile genetic elements facilitates their rapid dissemination among different species of Enterobacterales.

Figure 2. Signaling pathway for chromosomal this compound resistance.

Experimental Protocols: this compound Susceptibility Testing

Accurate susceptibility testing is critical for clinical decision-making but is fraught with challenges for this compound. Due to the cationic nature of the polymyxin molecule, it binds to the anionic surfaces of standard polystyrene labware and diffuses poorly in agar.

For these reasons, both CLSI and EUCAST have issued specific warnings that disk diffusion and gradient diffusion tests are unreliable and should not be used .[8] The joint CLSI/EUCAST recommendation states that broth microdilution (BMD) is the only valid reference method for determining this compound MICs.[9][10]

Reference Broth Microdilution (BMD) Protocol

This protocol is based on the ISO-20776-1 standard and joint CLSI/EUCAST guidelines.[10][11]

1. Materials:

-

This compound Standard: Use this compound sulfate powder. Do not use colistimethate sodium (CMS), as it is an inactive prodrug.[11]

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

-

Microtiter Plates: Use 96-well plates made of plain, untreated polystyrene.[11] No surfactants like polysorbate-80 should be used, as they can interfere with results.[12]

-

Bacterial Inoculum: Prepare a suspension of the isolate in saline or sterile water equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

-

Quality Control Strains:

-

E. coli ATCC 25922 (susceptible control)

-

P. aeruginosa ATCC 27853 (susceptible control)

-

E. coli NCTC 13846 (mcr-1 positive, resistant control)[11]

-

2. Procedure:

-

Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound sulfate in CAMHB directly in the microtiter plate. A typical concentration range is 0.25 to 16 µg/mL.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Seal the plates and incubate in ambient air at 35 ± 1°C for 18 ± 2 hours.[11]

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Figure 3. Workflow for the reference broth microdilution (BMD) method.

Conclusion

This compound is an indispensable tool in the fight against MDR Gram-negative pathogens. Its potent, rapid bactericidal activity makes it a vital last-resort option. However, its utility is threatened by the steady emergence of resistance, both through chromosomal mutations and the alarming spread of plasmid-mediated mcr genes. This underscores the critical need for robust antimicrobial stewardship and vigilant surveillance. For laboratory professionals, adherence to strict, validated protocols for susceptibility testing, specifically the reference broth microdilution method, is paramount to ensure accurate results that can effectively guide therapy and preserve the efficacy of this crucial antibiotic.

References

- 1. This compound Resistance in Enterobacterales Strains – A Current View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trends of this compound MIC Among Acinetobacter Baumannii and Pseudomonas aeruginosa at a First-Class Hospital in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of this compound resistance in carbapenem-resistant Enterobacterales and XDR Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutations in the two component regulator systems PmrAB and PhoPQ give rise to increased this compound resistance in Citrobacter and Enterobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of PhoPQ and PmrAB two component system alternations on this compound resistance from non-mcr this compound resistant clinical E. Coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic Investigation of the Signal Transduction Pathways Controlling this compound Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing of this compound - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Clinical Validation of SensiTest this compound, a Broth Microdilution-Based Method To Evaluate this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecdc.europa.eu [ecdc.europa.eu]

- 12. Best Practice for this compound Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

Colistin Resistance in Kleblsiella pneumoniae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Colistin, a last-resort antibiotic, is increasingly compromised by the emergence of resistance in Klebsiella pneumoniae, a critical pathogen. This guide provides an in-depth technical overview of the core mechanisms driving this resistance. It details the genetic determinants, biochemical alterations, and regulatory pathways involved, presenting quantitative data, experimental methodologies, and visual representations of key processes to aid researchers and drug developers in understanding and combating this significant public health threat.

Core Mechanisms of this compound Resistance

This compound resistance in K. pneumoniae is primarily mediated by modifications of the outer membrane lipopolysaccharide (LPS), the antibiotic's target. These modifications reduce the net negative charge of the lipid A moiety of LPS, thereby decreasing its affinity for the positively charged this compound molecule. This is achieved through two principal mechanisms: chromosomal mutations and the acquisition of plasmid-mediated resistance genes.

Chromosomal Mutations

Mutations in chromosomal genes encoding two-component regulatory systems (TCS) and their regulators are the most common cause of this compound resistance. These systems, primarily PhoP/PhoQ and PmrA/PmrB, control the expression of genes responsible for lipid A modification.

-

Inactivation of the mgrB Gene: The mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ TCS.[1][2][3] Inactivation of mgrB through point mutations, insertions, or deletions leads to constitutive activation of the PhoP/PhoQ system.[4][5][6] This, in turn, upregulates the pmrHFIJKLM operon, which is responsible for the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A.[7] Insertional inactivation of mgrB is a common mechanism of this compound resistance.[1][4]

-

Mutations in phoP and phoQ: The phoP and phoQ genes encode the response regulator and sensor kinase of the PhoP/PhoQ TCS, respectively. Activating mutations in these genes can also lead to the upregulation of the pmrHFIJKLM operon and subsequent lipid A modification, resulting in this compound resistance.[8][9]

-

Mutations in pmrA and pmrB: The pmrA and pmrB genes encode the response regulator and sensor kinase of the PmrA/PmrB TCS. This system directly activates the pmrHFIJKLM operon and the pmrC gene, which is responsible for adding phosphoethanolamine (pEtN) to lipid A.[9][10] Mutations in pmrA or pmrB can lead to constitutive activation of this pathway and high-level this compound resistance.[10][11][12]

Plasmid-Mediated Resistance (mcr Genes)

The emergence of mobile this compound resistance (mcr) genes, located on plasmids, represents a significant threat due to their potential for horizontal gene transfer.[13] These genes encode phosphoethanolamine transferases that add pEtN to lipid A, similar to the modification mediated by the pmrC gene.[14] To date, several variants of mcr have been identified, with mcr-1 and mcr-8 being reported in K. pneumoniae.[14][15][16]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in K. pneumoniae.

Table 1: this compound Minimum Inhibitory Concentrations (MICs) Associated with Different Resistance Mechanisms

| Resistance Mechanism | Specific Alteration | This compound MIC Range (µg/mL) | Reference(s) |

| mgrB Inactivation | Premature termination (Gln30*) | 32 | [1] |

| Frameshift or point mutations | 32 | [11] | |

| Insertion of ISKpn26 | >8 | [4] | |

| Complementation with wild-type mgrB | 1 | [1] | |

| pmrA/pmrB Mutations | PmrB (T157P) | 64 - 256 | [3] |

| PmrB (T245G) | 64 | [11] | |

| PmrA (G157A) | 32 - >64 | [11] | |

| Complementation with wild-type pmrB | 0.125 | [3] | |

| mcr Genes | mcr-1 | 4 - >8 | [15] |

| mcr-7 | 1 - 2 | [16] | |

| mcr-8 | 4 - 8 | [16] | |

| No mcr gene (susceptible) | ≤2 | [17] |

Table 2: Prevalence of mcr Genes in this compound-Resistant K. pneumoniae

| mcr Gene | Country/Region | Prevalence in this compound-Resistant Isolates | Reference(s) |

| mcr-1 | Egypt | 84% | [13] |

| mcr-1 | Thailand | Not specified, but present | [16][18] |

| mcr-1 | India | 86.4% (19/22) | [6] |

| mcr-1 | Global (SENTRY program 2016) | 2 K. pneumoniae isolates | [15] |

| mcr-8 | Global | Reported in K. pneumoniae | [14][19] |

| mcr-1 and mcr-8 | Global (Systematic Review) | mcr-1: 14%, mcr-8: 6% of studies included | [14] |

Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways involved in chromosomally-mediated this compound resistance in K. pneumoniae.

Caption: Chromosomal this compound resistance signaling pathways in K. pneumoniae.

Caption: Mechanism of plasmid-mediated this compound resistance via MCR enzymes.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of this compound resistance in K. pneumoniae.

Determination of Minimum Inhibitory Concentration (MIC)

The reference method for determining this compound MIC is broth microdilution (BMD) as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22]

Protocol: Broth Microdilution (BMD)

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound sulfate in sterile deionized water.

-

Prepare Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Use commercially available CA-MHB or prepare in-house according to CLSI guidelines.

-

Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CA-MHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL).

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculate Microtiter Plate: Within 15 minutes of preparation, dilute the standardized inoculum in CA-MHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Quality Control: Include a quality control strain with a known this compound MIC in each run (e.g., Escherichia coli ATCC 25922).

Molecular Detection of Resistance Genes

Protocol: PCR and Sequencing of mgrB

-

DNA Extraction: Extract genomic DNA from a pure culture of K. pneumoniae.

-

PCR Amplification:

-

Design or use previously validated primers that flank the entire mgrB coding sequence and promoter region.

-

Perform PCR using a standard Taq polymerase or a high-fidelity polymerase for sequencing applications.

-

Typical PCR cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-60°C for 30 seconds (optimize for specific primers).

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.

-

-

-

Agarose Gel Electrophoresis: Analyze the PCR product on a 1-1.5% agarose gel to confirm the expected amplicon size.

-

Sequencing: Purify the PCR product and send for Sanger sequencing.

-

Sequence Analysis: Align the obtained sequence with a wild-type mgrB sequence from a this compound-susceptible K. pneumoniae strain to identify mutations, insertions, or deletions.

Analysis of Lipid A Modification

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid method to analyze lipid A modifications.[23][24]

Protocol: MALDI-TOF Mass Spectrometry for Lipid A Analysis

-

Lipid A Extraction (Mild Acid Hydrolysis):

-

Harvest bacteria from an overnight culture.

-

Resuspend the bacterial pellet in a mild acid solution (e.g., 1% acetic acid).

-

Incubate at 98-100°C for 1-2 hours to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.

-

Centrifuge to pellet the insoluble lipid A.

-

Wash the pellet with sterile water.

-

-

Sample Preparation for MALDI-TOF:

-

Resuspend the lipid A pellet in a suitable solvent.

-

Spot a small volume of the lipid A suspension onto a MALDI target plate.

-

Overlay the spot with a suitable matrix solution (e.g., MBT lipid Xtract matrix).

-

Allow the spot to air dry.

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in the negative-ion mode.

-

Analyze the spectra for peaks corresponding to unmodified and modified lipid A species. The addition of L-Ara4N results in a mass shift of +131 Da, and the addition of pEtN results in a mass shift of +123 Da.

-

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in this compound resistance, such as pmrC and pmrK.[10][25]

Protocol: qRT-PCR for pmrC and pmrK Expression

-

RNA Extraction: Extract total RNA from K. pneumoniae cultures grown to mid-logarithmic phase. Treat with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Real-Time PCR:

-

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

-

Use validated primers for the target genes (pmrC, pmrK) and a reference (housekeeping) gene (e.g., rpoB).

-

Run the PCR in a real-time thermal cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the test isolate to a this compound-susceptible control strain.

-

Conclusion

This compound resistance in Klebsiella pneumoniae is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the roles of the PhoP/PhoQ and PmrA/PmrB signaling pathways, mgrB inactivation, and the spread of mcr genes, is crucial for the development of effective surveillance strategies, diagnostic tools, and novel therapeutic interventions. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to address this urgent public health threat.

References

- 1. Frontiers | In vivo Emergence of this compound Resistance in Carbapenem-Resistant Klebsiella pneumoniae Mediated by Premature Termination of the mgrB Gene Regulator [frontiersin.org]

- 2. Frontiers | MgrB Alterations Mediate this compound Resistance in Klebsiella pneumoniae Isolates from Iran [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. First report of ISKpn26 element mediating mgrB gene disruption in the ST1 this compound- and carbapenem-resistant Klebsiella pneumoniae cluster isolated from a patient with chest infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutation in mgrB is the major this compound resistance mechanism in Klebsiella pneumoniae clinical isolates in Tehran, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Genetic Characterisation of this compound Resistant Klebsiella pneumoniae Clinical Isolates From North India [frontiersin.org]

- 7. In Vivo Emergence of this compound Resistance in Klebsiella pneumoniae Producing KPC-Type Carbapenemases Mediated by Insertional Inactivation of the PhoQ/PhoP mgrB Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heteroresistance to this compound in wild-type Klebsiella pneumoniae isolates from clinical origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulation of pmrA, pmrB, pmrC, phoQ, phoP, and arnT genes contributing to resistance to this compound in superbug Klebsiella pneumoniae isolates from human clinical samples in Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to this compound Associated with a Single Amino Acid Change in Protein PmrB among Klebsiella pneumoniae Isolates of Worldwide Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct evolution of this compound resistance associated with experimental resistance evolution models in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Prevalence of the this compound resistance gene MCR-1 in this compound-resistant Klebsiella pneumoniae in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prevalence of Mutated this compound-Resistant Klebsiella pneumoniae: A Systematic Review and Meta-Analysis [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Klebsiella pneumoniae Complex Harboring mcr-1, mcr-7, and mcr-8 Isolates from Slaughtered Pigs in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of Plasmid-Mediated this compound Resistance Genes (mcr-1–8) in Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 21. Best Practice for this compound Susceptibility Testing: Methods and Evidence (Mini Review) | PPTX [slideshare.net]

- 22. Antimicrobial susceptibility testing of this compound - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Colistin Heteroresistance: Detection, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of colistin heteroresistance, a phenomenon where a subpopulation of bacterial cells exhibits resistance to this compound within a larger, susceptible population. This can lead to therapeutic failures and the selection of fully resistant strains. We will delve into the primary methods for its detection, the intricate molecular mechanisms that underpin this resistance, and detailed protocols for key experimental procedures.

Detection of this compound Heteroresistance

The accurate detection of this compound heteroresistance is crucial for both clinical management and research. Routine antimicrobial susceptibility testing methods are often insufficient, necessitating specialized techniques.

Population Analysis Profiling (PAP)

Population Analysis Profiling (PAP) is considered the gold standard for the detection and quantification of this compound heteroresistance.[1] It determines the frequency of resistant subpopulations within a bacterial culture across a range of antibiotic concentrations.[1]

1.1.1 Interpreting PAP Results

The results of a PAP analysis are typically plotted as the log10 of the colony-forming units (CFU)/mL versus the this compound concentration. The interpretation is as follows:

-

Susceptible: A sharp decline in bacterial viability at low this compound concentrations.

-

Resistant: The bacterial population shows minimal decline in viability even at high this compound concentrations.

-

Heteroresistant: The majority of the population is susceptible, but a smaller subpopulation is capable of growing at higher this compound concentrations.[1] This is visualized as a biphasic killing curve.

Other Detection Methods

While PAP is the gold standard, other methods are sometimes used, though with limitations:

-

Broth Microdilution (BMD): Standard BMD is generally unable to detect heteroresistance.[2]

-

Etest: The Etest may sometimes reveal resistant colonies within the inhibition ellipse, suggesting heteroresistance, but it is not as sensitive or quantitative as PAP.[1]

-

Automated Systems: Systems like VITEK 2 have been shown to be unreliable for detecting this compound heteroresistance.[3]

The following table summarizes key quantitative data related to the prevalence of this compound heteroresistance across various studies and bacterial species.

| Bacterial Species | Prevalence of Heteroresistance (%) | Geographic Region | Detection Method | Reference |

| Acinetobacter baumannii | 67.1 | Not Specified | PAP | [4][5] |

| Acinetobacter baumannii | 33 | Meta-analysis | PAP | [6] |

| Klebsiella pneumoniae | 31.5 | Meta-analysis | PAP | [7] |

| Klebsiella pneumoniae | 6.2 | China | PAP | [2] |

| Carbapenem-Resistant Enterobacterales | 10.1 | United States | PAP | [8] |

| Carbapenem-Resistant Pseudomonas aeruginosa | 26 | Atlanta, USA | PAP | [9][10] |

Molecular Mechanisms of this compound Heteroresistance

The molecular underpinnings of this compound heteroresistance are complex and primarily revolve around modifications to the bacterial outer membrane, specifically the lipopolysaccharide (LPS) component.

Lipopolysaccharide (LPS) Modification

This compound, a polycationic peptide, interacts with the negatively charged lipid A moiety of LPS, leading to membrane destabilization and cell death.[11] Resistance arises from modifications that reduce this negative charge, thereby weakening the binding of this compound.[12] The two primary modifications are:

-

Addition of phosphoethanolamine (PEtN): Catalyzed by phosphoethanolamine transferases.[13][14]

-

Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This modification also adds a positive charge to lipid A.[15][16]

These modifications are often regulated by two-component systems (TCS).

Two-Component Regulatory Systems (TCS)

TCS are crucial for sensing environmental stimuli and regulating gene expression. In the context of this compound resistance, the PmrAB and PhoPQ systems are paramount.[17][18]

-

PmrAB System: Mutations in pmrA or pmrB can lead to the constitutive activation of this system, resulting in the upregulation of the pmrCAB operon (in A. baumannii) or the arnBCADTEF operon (responsible for L-Ara4N synthesis) and pmrC (a PEtN transferase).[19]

-

PhoPQ System: This system can be activated by low magnesium concentrations and can, in turn, activate the PmrAB system, leading to LPS modification.[3]

In Klebsiella pneumoniae, the MgrB protein acts as a negative regulator of the PhoPQ system. Inactivation or mutation of the mgrB gene is a common mechanism for this compound resistance.[12]

Plasmid-Mediated Resistance (mcr genes)

The emergence of plasmid-mediated this compound resistance genes, particularly the mcr family (mcr-1, mcr-2, etc.), represents a significant public health threat due to their horizontal transferability.[12] These genes encode phosphoethanolamine transferases that modify lipid A.[20]

Other Mechanisms

-

Loss of LPS: In some cases, mutations in the genes responsible for lipid A biosynthesis (lpxA, lpxC, lpxD) can lead to a complete loss of LPS, the target of this compound.[19][21]

-

Efflux Pumps: Overexpression of efflux pumps has been suggested to contribute to this compound heteroresistance in some bacteria.[2]

The following diagram illustrates the workflow for the detection and characterization of this compound heteroresistance.

Caption: Workflow for this compound heteroresistance detection.

The following diagram illustrates the key signaling pathways involved in this compound resistance.

Caption: Signaling pathways in this compound resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound heteroresistance.

Population Analysis Profiling (PAP)

Objective: To quantify the frequency of this compound-resistant subpopulations.

Materials:

-

Bacterial isolate for testing

-

Mueller-Hinton (MH) broth and agar

-

This compound sulfate stock solution

-

Sterile saline (0.85% NaCl)

-

Sterile microcentrifuge tubes and Petri dishes

-

Spectrophotometer

Protocol:

-

Inoculum Preparation:

-

Inoculate a single colony of the test isolate into 5 mL of MH broth.

-

Incubate overnight at 37°C with shaking.

-

Adjust the turbidity of the overnight culture with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Serial Dilutions:

-

Perform a 10-fold serial dilution of the standardized inoculum in sterile saline, from 10⁻¹ to 10⁻⁶.

-

-

Plating:

-

Prepare MH agar plates containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 µg/mL).

-

Plate 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto the this compound-free MH agar plate to determine the total viable count.

-

Plate 100 µL of the undiluted (10⁰) and 10⁻¹ dilutions onto the this compound-containing plates.

-

-

Incubation:

-

Incubate all plates at 37°C for 24-48 hours.

-

-

Data Analysis:

-

Count the colonies on each plate.

-

Calculate the CFU/mL for each this compound concentration.

-

Plot the log10 CFU/mL against the this compound concentration. The frequency of the resistant subpopulation is determined by dividing the number of colonies on the antibiotic-containing plates by the total inoculum.[3]

-

Stability of the Resistant Phenotype

Objective: To determine if the this compound resistance observed is stable or transient.

Protocol:

-

Select a single colony from a high-concentration this compound plate from the PAP experiment.[1]

-

Inoculate it into 5 mL of antibiotic-free MH broth.

-

Incubate overnight at 37°C.

-

Subculture the isolate daily in fresh antibiotic-free MH broth for 5-10 consecutive days.[1][22]

-

After the final subculture, repeat the PAP analysis or determine the MIC using broth microdilution.

-

A significant decrease in the MIC or the frequency of the resistant subpopulation indicates an unstable, heteroresistant phenotype.[1]

Molecular Characterization of Resistance Mechanisms

3.3.1 DNA Extraction and PCR for Resistance Genes

Objective: To detect the presence of mcr genes and mutations in regulatory genes (pmrA, pmrB, phoP, phoQ, mgrB).

Protocol:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Design or obtain primers specific for the target genes.

-

Perform PCR using a standard protocol with appropriate annealing temperatures and extension times for each primer set.

-

Include positive and negative controls.

-

-

Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of the correct-sized fragment.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing to identify mutations.

3.3.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes involved in LPS modification (e.g., pmrC, arn operon genes).

Protocol:

-

RNA Extraction:

-

Grow the bacterial isolate to the mid-logarithmic phase in MH broth with and without a sub-inhibitory concentration of this compound.

-

Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating DNA.

-

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

This comprehensive guide provides a foundational understanding of this compound heteroresistance, equipping researchers and drug development professionals with the necessary knowledge to address this growing challenge in antimicrobial resistance. The provided protocols offer a starting point for the reliable detection and characterization of this complex resistance phenotype.

References

- 1. Methods to Evaluate this compound Heteroresistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. This compound heteroresistance, mechanisms, diagnostic methods, and therapeutic options: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prevalence and Clinical Consequences of this compound Heteroresistance and Evolution into Full Resistance in Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. What is the clinical significance of ‘heteroresistance’ in nonfermenting Gram-negative strains? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic review and meta-analysis of this compound heteroresistance in Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Prevalence of this compound heteroresistance in carbapenem-resistant Pseudomonas aeruginosa and association with clinical outcomes in patients: an observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural modification of LPS in this compound-resistant, KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms related to this compound resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect this compound Resistance and Fitness in Pseudomonas aeruginosa [frontiersin.org]

- 14. Exogenous and Endogenous Phosphoethanolamine Transferases Differently Affect this compound Resistance and Fitness in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. The Impact of this compound Resistance on the Activation of Innate Immunity by Lipopolysaccharide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Resistance and Heteroresistance to this compound in Pseudomonas aeruginosa Isolates from Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. journals.asm.org [journals.asm.org]

- 21. This compound Resistance in Acinetobacter baumannii: Molecular Mechanisms and Epidemiology [mdpi.com]

- 22. Two types of this compound heteroresistance in Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Colistin-Inducible Resistance Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of this compound resistance threatens its clinical efficacy. This resistance is often inducible and mediated by complex regulatory pathways that modify the bacterial outer membrane, reducing this compound's binding affinity. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental protocols to study them, and quantitative data on the key genetic determinants of this compound-inducible resistance.

The primary mechanism of this compound resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS), the initial target of this compound. This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the cationic this compound molecule.[1][2] This process is tightly regulated by two-component systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals, including the presence of this compound itself.

Core Signaling Pathways

The induction of this compound resistance is predominantly governed by the interconnected PhoPQ and PmrAB two-component systems.

The PhoPQ and PmrAB Regulatory Network

The PhoPQ system acts as a sensor of environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides, including this compound.[3] Upon activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[3] Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, upregulating the expression of genes that contribute to outer membrane remodeling.

A key target of PhoP-P is the pmrD gene, which in turn can activate the PmrAB system.[4] The PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA, directly controls the expression of the pmrC (also known as eptA) gene and the pmrHFIJKLM operon (also known as the arnBCADTEF operon).[2][5] The pmrC gene product is responsible for the addition of PEtN to lipid A, while the arn operon mediates the synthesis and transfer of L-Ara4N to lipid A.[2][6]

In some bacteria, such as Klebsiella pneumoniae, the PhoPQ system can also directly activate the arn operon.[7]

The Role of mgrB

In Klebsiella pneumoniae and other Enterobacteriaceae, the mgrB gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.[8][9] MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, thereby keeping the PhoPQ system in a deactivated state.[4] Mutations, insertions, or deletions in the mgrB gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ pathway, subsequent upregulation of the arn operon, and high-level this compound resistance.[8][9]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on this compound resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Strains with Different Genetic Backgrounds

| Organism | Wild-Type this compound MIC (µg/mL) | Mutant Gene(s) | Mutation Type | Resistant this compound MIC (µg/mL) | Reference(s) |

| Klebsiella pneumoniae | 1 | mgrB | Gln30* (premature stop codon) | 32 | [4] |

| Klebsiella pneumoniae | ≤2 | mgrB | IS5-like insertion | >128 | [10] |

| Klebsiella pneumoniae | 0.5 - 2 | mgrB | C28G | 16 - >128 | [10] |

| Klebsiella pneumoniae | 0.5 | pmrB | T157P | 64 | [8] |

| Klebsiella pneumoniae | ≤2 | phoQ | L30Q | 16 | [10] |

| Escherichia coli | 0.25 | pmrB | L14R | 64 | [11] |

Table 2: Fold Change in Gene Expression in this compound-Resistant Strains Compared to Susceptible Strains

| Organism | Resistant Strain (Mutation) | Gene | Fold Change in Expression | Reference(s) |

| Klebsiella pneumoniae | mgrB mutant | phoP | 2-3 | [4] |

| Klebsiella pneumoniae | mgrB mutant | phoQ | 2-3 | [4] |

| Klebsiella pneumoniae | mgrB mutant | pmrD | 2-3 | [4] |

| Klebsiella pneumoniae | This compound-resistant isolates | pmrC | ~2-12 | [12] |

| Klebsiella pneumoniae | This compound-resistant isolates | pmrK (arnB) | ~2-15 | [12] |

| Acinetobacter baumannii | This compound-resistant isolates | pmrA | Increased | [6] |

| Pseudomonas aeruginosa | This compound exposure | arn operon | Upregulated | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-inducible resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound sulfate stock solution

-

96-well microtiter plates

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare serial two-fold dilutions of this compound sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.125 to 128 µg/mL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).

-